

# Application Notes and Protocols for Intraperitoneal Injection of TH-Z145 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

### Introduction

**TH-Z145** is a novel, potent, small-molecule tyrosine kinase inhibitor (TKI) designed for preclinical research. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of these pathways is a hallmark of many cancers.[2] **TH-Z145** is hypothesized to exert its anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[3][4] These application notes provide detailed protocols for the intraperitoneal (IP) administration of **TH-Z145** in mouse models for efficacy and pharmacokinetic studies.

# **Mechanism of Action and Signaling Pathway**

**TH-Z145** acts as a competitive inhibitor at the ATP-binding site of the catalytic domain of specific tyrosine kinases.[4] This inhibition prevents the autophosphorylation and activation of the receptor, blocking the downstream signal transduction necessary for tumor growth and angiogenesis.[3] The primary signaling pathways affected by **TH-Z145** are crucial for tumor progression. By inhibiting VEGFR and PDGFR, **TH-Z145** is expected to reduce tumor-associated angiogenesis and directly inhibit the proliferation of tumor cells that are dependent on these signaling pathways.[5]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of TH-Z145 action.



## **Data Presentation**

The following tables summarize representative data from preclinical studies of **TH-Z145** in mouse xenograft models.

Table 1: Dosing and Efficacy of TH-Z145 in a Subcutaneous Xenograft Mouse Model

| Treatment<br>Group | Dose (mg/kg) | Dosing<br>Schedule | Mean Tumor<br>Volume at Day<br>21 (mm³) ±<br>SEM | Tumor Growth<br>Inhibition (%) |
|--------------------|--------------|--------------------|--------------------------------------------------|--------------------------------|
| Vehicle Control    | -            | Daily IP           | 1540 ± 180                                       | -                              |
| TH-Z145            | 10           | Daily IP           | 985 ± 150                                        | 36                             |
| TH-Z145            | 30           | Daily IP           | 525 ± 110                                        | 66                             |
| TH-Z145            | 60           | Daily IP           | 290 ± 85                                         | 81                             |

SEM: Standard Error of the Mean

Table 2: Pharmacokinetic Profile of a Single Intraperitoneal Dose of **TH-Z145** (30 mg/kg) in Mice

| Time Point | Plasma Concentration (ng/mL) ± SD |
|------------|-----------------------------------|
| 0.5 h      | 1850 ± 210                        |
| 1 h        | 2500 ± 350                        |
| 2 h        | 2100 ± 280                        |
| 4 h        | 1200 ± 150                        |
| 8 h        | 450 ± 60                          |
| 24 h       | 50 ± 15                           |

SD: Standard Deviation



# Experimental Protocols Protocol 1: Preparation of TH-Z145 for Intraperitoneal Injection

#### Materials:

- TH-Z145 compound
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Sterile microcentrifuge tubes
- · Vortex mixer
- Sonicator (optional)
- · Sterile syringes and needles

#### Procedure:

- Calculate the required amount of TH-Z145 and vehicle components based on the desired final concentration and the total volume needed for the study cohort.
- Weigh the precise amount of **TH-Z145** powder and place it in a sterile microcentrifuge tube.
- Add the vehicle components in a stepwise manner. First, dissolve the **TH-Z145** in DMSO.
- Vortex the mixture thoroughly until the compound is fully dissolved.
- Add the remaining vehicle components (PEG300, Tween 80, Saline) and continue to vortex until a clear, homogenous solution is formed.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Prepare the final formulation fresh on each day of dosing.



# Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice

#### Materials:

- Prepared TH-Z145 solution
- Mouse restraint device or manual restraint proficiency
- 25-27 gauge sterile needles
- 1 mL sterile syringes
- 70% ethanol and sterile gauze
- Sharps container

#### Procedure:

- Draw the calculated dose volume of the **TH-Z145** solution into the syringe. The maximum recommended injection volume for a mouse is <10 ml/kg.[6] For a 25-gram mouse, this would be a maximum of 0.25 ml.[6]
- Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).[7]
- Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward.
   This allows the abdominal organs to shift cranially, away from the injection site.[8]
- Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (on the left side) and the urinary bladder.[8][9]
- Disinfect the injection site with a sterile gauze pad moistened with 70% ethanol.
- Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.
- Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different







site with a fresh needle and syringe.[9]

- If there is negative pressure, slowly and steadily inject the solution into the peritoneal cavity.

  [6]
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any immediate adverse reactions.
- Dispose of the syringe and needle in a designated sharps container.





Click to download full resolution via product page

Figure 2: General experimental workflow for an in vivo efficacy study.



# Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of TH-Z145.

#### Materials:

- Human cancer cell line (e.g., A549, MDA-MB-231)
- Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
- Matrigel™ or similar basement membrane matrix
- Sterile PBS
- Prepared TH-Z145 and vehicle solutions
- · Digital calipers
- Animal scale

#### Procedure:

- Tumor Implantation:
  - Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5-10 x 10<sup>6</sup> cells per 100 µL.
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to establish. Once palpable, begin measuring tumor dimensions with digital calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization and Treatment:



- When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Begin daily intraperitoneal injections as described in Protocol 2 with either vehicle or the designated dose of TH-Z145.
- Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment toxicity.
- Study Endpoint and Analysis:
  - Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
  - At the end of the study, euthanize the mice according to institutional guidelines.
  - Excise the tumors and record their final weight.
  - Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
  - Perform statistical analysis to determine the significance of the observed anti-tumor effects.

# **Safety Precautions**

- Follow all institutional and national guidelines for the care and use of laboratory animals.
- Handle **TH-Z145** with appropriate personal protective equipment (PPE), including gloves and a lab coat. The full toxicological properties may not be known.
- All procedures should be performed in a certified animal facility by trained personnel.
- Properly dispose of all sharps and biohazardous waste according to institutional protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Tyrosine kinase inhibitor Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal Injection of TH-Z145 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565154#intraperitoneal-injection-of-th-z145-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com